

# Application Note: Synthesis Protocols for 2-Amino-4-Methoxynicotinic Acid

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## Compound of Interest

Compound Name: 2-amino-4-methoxynicotinic acid

CAS No.: 773099-92-6

Cat. No.: B1524806

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## Abstract

This application note details a robust, scalable protocol for the synthesis of **2-amino-4-methoxynicotinic acid** (CAS 13538-42-6), a critical scaffold in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The method utilizes a regioselective nucleophilic aromatic substitution (

) strategy starting from commercially available 2,4-dichloronicotinic acid. By exploiting the differential electrophilicity of the C2 and C4 positions on the pyridine ring, this protocol achieves high regiocontrol without the need for expensive palladium catalysts.

## Introduction & Strategic Analysis

The synthesis of polysubstituted pyridines often presents a regioselectivity challenge. In the case of 2,4-dichloronicotinic acid derivatives, the presence of the electron-withdrawing carboxylate group at C3 activates both the C2 and C4 positions towards nucleophilic attack.

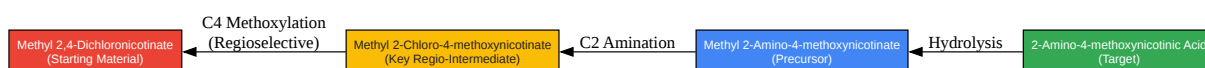
- The Challenge: Direct amination or alkoxylation can lead to mixtures of regioisomers (2-substituted vs. 4-substituted) or bis-substituted byproducts.[1]

- The Solution: Theoretical and empirical evidence confirms that the C4 position in 2,4-dichloropyridine-3-carboxylates is significantly more reactive towards hard nucleophiles (like alkoxides) due to the para-relationship with the ring nitrogen and the steric/electronic influence of the ortho-ester. Conversely, the C2 position can be selectively aminated in a subsequent step.

This protocol follows a "C4-First" functionalization strategy, ensuring the correct installation of the methoxy group before introducing the amine.

## Retrosynthetic Analysis

The synthetic logic is visualized below, breaking down the target into its stable precursors.



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Figure 1: Retrosynthetic disconnection showing the "C4-First" substitution strategy.

## Detailed Experimental Protocols

### Stage 1: Synthesis of Methyl 2,4-Dichloronicotinate

Note: If starting from commercially available Methyl 2,4-dichloronicotinate, proceed to Stage 2.

Objective: Protect the carboxylic acid to facilitate the subsequent

reaction and improve solubility.

- Reagents: 2,4-Dichloronicotinic acid (1.0 eq), Thionyl chloride ( , 2.0 eq), Methanol (solvent).
- Procedure:
  - Suspend 2,4-dichloronicotinic acid (10.0 g, 52.1 mmol) in anhydrous methanol (100 mL) at 0°C.

- Add thionyl chloride (7.6 mL, 104 mmol) dropwise over 30 minutes. Caution: Exothermic gas evolution ( , HCl).
- Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).
- Concentrate the solvent in vacuo.[2][3]
- Dissolve residue in EtOAc (100 mL), wash with saturated (2 x 50 mL) and brine.
- Dry over , filter, and concentrate to yield the methyl ester.[3]
- Expected Yield: >95% (White/Off-white solid).

## Stage 2: Regioselective C4-Methoxylation (Key Step)

Objective: Selectively displace the C4-chlorine with a methoxy group.

- Reagents: Methyl 2,4-dichloronicotinate (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methanol (anhydrous).
- Procedure:
  - Dissolve Methyl 2,4-dichloronicotinate (10.0 g, 48.5 mmol) in anhydrous methanol (80 mL).
  - Cool to 0°C. Add Sodium Methoxide (2.75 g, 51.0 mmol) portion-wise or as a 25% solution in MeOH.
  - Critical Control: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 16 hours. Do not heat initially to avoid bis-substitution.
  - Monitoring: HPLC/TLC should show conversion to the mono-methoxy product. If C2-substitution is observed, lower the temperature.

- Work-up: Quench with water (200 mL). The product often precipitates. If not, extract with DCM (3 x 100 mL).
- Dry organic layers ( ) and concentrate.<sup>[2][4]</sup>
- Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (10-20% EtOAc/Hexane) to remove any trace bis-methoxy byproduct.
- Product: Methyl 2-chloro-4-methoxynicotinate.
- Expected Yield: 75-85%.

### Stage 3: C2-Amination via Ammonolysis

Objective: Displace the C2-chlorine with ammonia.

- Reagents: Methyl 2-chloro-4-methoxynicotinate (1.0 eq), Aqueous Ammonia (28%, excess) or in MeOH (7N), Copper(I) Oxide ( , 5 mol% - optional catalyst).
- Procedure:
  - Method A (High Pressure - Preferred): Place the intermediate (5.0 g) and 7N in MeOH (50 mL) in a stainless steel pressure vessel (autoclave).
  - Heat to 100-110°C for 12-24 hours.
  - Method B (Catalytic): In a sealed tube, combine intermediate, aqueous ammonia (10 eq), and (5 mol%). Heat to 80°C.
  - Work-up: Cool to room temperature. Concentrate to remove excess ammonia and methanol.

- Triturate the residue with cold water to obtain the solid product.
- Product: Methyl 2-amino-4-methoxynicotinate.
- Expected Yield: 80-90%.

## Stage 4: Ester Hydrolysis

Objective: Isolate the final free acid.

- Reagents: Methyl 2-amino-4-methoxynicotinate, Lithium Hydroxide ( , 2.0 eq), THF/Water (3:1).
- Procedure:
  - Dissolve the ester (4.0 g) in THF (40 mL) and Water (13 mL).
  - Add LiOH (1.8 g). Stir at room temperature for 4-6 hours (or 50°C for 1 hour).
  - Work-up: Evaporate THF. Acidify the aqueous phase carefully to pH 4-5 using 1N HCl.
  - The product will precipitate as a white/pale yellow solid.
  - Filter, wash with cold water and diethyl ether. Dry under vacuum at 50°C.
- Final Product: **2-Amino-4-methoxynicotinic acid**.
- Expected Yield: >90%.

## Process Logic & Optimization

The success of this protocol relies on the "Regioselectivity Hierarchy" of the pyridine ring.

Parameter	C4 Position	C2 Position	Outcome
Electronic Activation	High (Para to N, Ortho to Ester)	Moderate (Ortho to N, Ortho to Ester)	C4 is more electrophilic.
Steric Hindrance	Low	Moderate (Flanked by N and Ester)	C4 is more accessible.
Reaction with NaOMe	Fast (Kinetic Product)	Slow	Selective 4-OMe formation.
Reaction with NH <sub>3</sub>	Slow (after 4-OMe deactivation)	Fast (Requires forcing conditions)	Selective 2-NH <sub>2</sub> formation.

## Troubleshooting Table:

Observation	Root Cause	Corrective Action
Bis-methoxy product formed	Excess NaOMe or Temperature too high in Stage 2.	Strictly use 1.05 eq NaOMe; keep reaction at 0°C-RT.
Low conversion in Stage 3	Ammonia nucleophilicity too low.	Increase Temp to 120°C or use Cu(I) catalyst.
Hydrolysis product is water soluble	pH too low/high (Amphoteric molecule).	Adjust pH precisely to the isoelectric point (approx pH 4-5) to precipitate.

## Analytical Data Summary

Compound: Methyl 2-chloro-4-methoxynicotinate (Intermediate)

- 1H NMR (400 MHz, CDCl<sub>3</sub>):

8.35 (d, 1H, C6-H), 6.90 (d, 1H, C5-H), 3.95 (s, 3H, OMe), 3.90 (s, 3H, COOMe).

Compound: **2-Amino-4-methoxynicotinic acid** (Final Product)

- 1H NMR (400 MHz, DMSO-d<sub>6</sub>):

13.0 (br s, 1H, COOH), 7.95 (d, J=5.8 Hz, 1H, C6-H), 7.10 (br s, 2H, NH<sub>2</sub>), 6.25 (d, J=5.8 Hz, 1H, C5-H), 3.85 (s, 3H, OMe).

- Mass Spec (ESI): m/z 169.1

## References

- Regioselectivity in 2,4-Dichloropyridines
  - Synthesis of methyl 2-chloro-4-methoxynicotin
  - Source: WO2021226269A1 (Google Patents). [Link](#)
- Amination of Chloropyridines
  - Copper-catalyzed and high-pressure amination of 2-chloronicotinic acid deriv
  - Source: ChemicalBook & ResearchGate (General Protocols). [Link](#)
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- [3. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents \[patents.google.com\]](#)
- [4. rsc.org \[rsc.org\]](#)
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